BenchChemオンラインストアへようこそ!

NU6300

CDK2 covalent inhibitor irreversible binding

NU6300 (CAS 2070015-09-5) is the first covalent, irreversible, ATP-competitive CDK2 inhibitor, featuring a vinyl sulfone warhead that forms a stable adduct with Lys89 for durable target engagement. Unlike reversible inhibitors (CVT-313, NU6140) that disengage rapidly upon washout, NU6300 retains >75% Rb phosphorylation inhibition after compound removal. It also uniquely blocks GSDMD cysteine-191 to inhibit NLRP3-mediated pyroptosis. Available in ≥98% purity with validated co-crystal structure (PDB: 5CYI).

Molecular Formula C20H23N5O3S
Molecular Weight 413.49
Cat. No. B1191624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNU6300
Molecular FormulaC20H23N5O3S
Molecular Weight413.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NU6300 for CDK2 Research: Irreversible Covalent Inhibitor & Chemical Probe Specifications


NU6300 (6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine) is a covalent, irreversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2) [1]. Structurally, it belongs to the purine-based class of CDK inhibitors, featuring a vinyl sulfone warhead that mediates covalent bond formation with Lys89 in the CDK2 ATP-binding pocket [2]. The compound has a molecular weight of 413.49 g/mol and molecular formula C₂₀H₂₃N₅O₃S [3]. It was developed via structure-guided modification of the reversible inhibitor NU6102 and represents the first covalent CDK2 inhibitor reported in the scientific literature [4]. In addition to its CDK2 activity, NU6300 has been identified as a covalent inhibitor of Gasdermin D (GSDMD) via reaction with cysteine-191, blocking pyroptotic cell death [5].

Why Reversible CDK2 Inhibitors Cannot Substitute for NU6300 in Key Experimental Contexts


Reversible CDK2 inhibitors such as CVT-313, NU6140, and NU6102 operate via non-covalent ATP-competitive mechanisms that result in transient target engagement and rapid loss of inhibition upon compound removal [1]. In cellular washout experiments, reversible inhibitors exhibit substantial recovery of target activity within minutes to hours, confounding studies that require sustained pathway suppression [2]. NU6300's covalent, irreversible mechanism circumvents this limitation by forming a stable adduct with Lys89 of CDK2, enabling durable inhibition that persists after compound washout [3]. This mechanistic distinction is critical for experiments requiring prolonged target engagement, such as washout-resistant cell cycle arrest assays, long-term viability studies, or in vivo pharmacodynamic assessments where drug exposure fluctuates. Furthermore, NU6300's unique dual-targeting capability—covalent inhibition of both CDK2 and GSDMD—creates a pharmacological profile that cannot be replicated by any single reversible CDK2 inhibitor [4]. Attempting to substitute NU6300 with a reversible analog would fundamentally alter the experimental outcome, particularly in studies involving cell cycle regulation, Rb phosphorylation dynamics, or inflammasome-mediated pyroptosis.

NU6300 Quantitative Differentiation: Head-to-Head Comparisons Against Reversible CDK2 Inhibitors


Covalent Irreversible Binding vs. Reversible ATP-Competitive CDK2 Inhibitors

NU6300 covalently modifies CDK2 at Lys89, as confirmed by ESI-MS (mass increase of 414 Da) and X-ray crystallography (PDB: 5CYI), whereas its close analog NU6310 (ethyl substitution in place of vinyl) binds reversibly and is fully removed by dialysis [1]. This covalent interaction results in irreversible enzyme inhibition: after overnight incubation with NU6300 followed by dialysis, CDK2 activity is not recovered, while NU6310-treated CDK2 regains full kinase activity upon dialysis [2].

CDK2 covalent inhibitor irreversible binding kinase inhibition

Durable Cellular Inhibition: Washout Resistance vs. Reversible Inhibitor NU6102

In SKUT-1B cells, NU6300 (50 μM) inhibits Rb phosphorylation at Thr821 by 43% after 1-hour pre-incubation. Following a 1-hour washout in drug-free media, 33% inhibition is retained, representing >75% retention of inhibitory activity (p = 0.04) [1]. In contrast, the reversible inhibitor NU6102 (50 μM) achieves 85% initial inhibition, but after 1-hour washout only 40% inhibition remains, indicating >50% loss of activity (p = 0.0003) [2].

cellular washout durable inhibition Rb phosphorylation target engagement

Kinase Selectivity Profile: Narrow Off-Target Spectrum vs. Pan-CDK Inhibitors

NU6300 was screened against a panel of 131 protein kinases at 1 μM. Thirteen kinases exhibited <25% residual activity, representing ~10% hit rate at this concentration [1]. Following a 4-hour pre-incubation, only CDK2, Aurora A, Mst2, and GCK (MAP4K3) showed >50% additional loss of activity, suggesting limited irreversible off-target liability [2]. This contrasts with reversible ATP-competitive inhibitors such as CVT-313, which exhibits >7-fold selectivity for CDK2 and CDK5 over other CDKs but lacks irreversible engagement [3], and NU6140, which shows 10-36-fold selectivity over other CDKs but retains reversible binding kinetics .

kinase selectivity off-target profiling chemical probe kinome screen

GSDMD Inhibition: Unique Dual-Target Covalent Mechanism Not Present in Other CDK2 Inhibitors

NU6300 covalently reacts with cysteine-191 of Gasdermin D (GSDMD), blocking its cleavage and palmitoylation, thereby inhibiting pyroptotic cell death [1]. In LPS-primed THP-1 cells stimulated with nigericin, NU6300 (0.5–4 μM) dose-dependently inhibits LDH release (pyroptosis marker), while NU2 (a control compound lacking the vinyl sulfone warhead) shows no significant inhibition [2]. Importantly, this GSDMD-targeting activity is absent in all other CDK2 inhibitors, including CVT-313, NU6102, and NU6140, which do not possess the vinyl sulfone warhead required for cysteine modification [3].

GSDMD pyroptosis NLRP3 inflammasome covalent inhibitor dual-target

Binding Kinetics: Slow Covalent Bond Formation Differentiates from Rapid Reversible Binding

Surface plasmon resonance (SPR) analysis reveals that NU6300 and its non-covalent analog NU6310 exhibit similar initial binding kinetics (KD: 1.31 ± 0.18 μM for NU6300 vs. 0.716 ± 0.012 μM for NU6310), indicating comparable reversible binding affinity [1]. However, NU6300 undergoes time-dependent covalent modification, with a kinact of 5.0 × 10³ M⁻¹ s⁻¹, resulting in irreversible enzyme inactivation that is not observed with NU6310 [2]. In contrast, CVT-313 exhibits a Ki of 95 nM with purely competitive, reversible kinetics [3].

SPR binding kinetics KD kinact covalent inhibitor

Recommended Experimental Applications for NU6300 Based on Differentiated Performance


Washout-Resistant Cell Cycle Arrest Studies Requiring Sustained CDK2 Inhibition

Use NU6300 at 10–50 μM in Rb-positive cell lines (e.g., SKUT-1B) for experiments involving compound washout or media exchange. The >75% retention of Rb phosphorylation inhibition after 1-hour washout [1] makes NU6300 ideal for long-term viability assays, clonogenic survival studies, and washout experiments where reversible inhibitors would fail due to rapid target disengagement. Recommended protocol: 1-hour pre-incubation with NU6300, followed by washout and continued culture for up to 24 hours before endpoint analysis.

Inflammasome and Pyroptosis Research Leveraging Unique GSDMD Covalent Inhibition

For studies of NLRP3 inflammasome activation, GSDMD-mediated pyroptosis, or inflammatory disease models, NU6300 provides a unique covalent inhibitor of GSDMD cysteine-191 that is not available with other CDK2 inhibitors [2]. Use at 0.5–10 μM in LPS-primed THP-1 cells or primary macrophages with nigericin or ATP stimulation. LDH release assays or propidium iodide uptake can quantify pyroptosis inhibition. In vivo applications include DSS-induced colitis models (e.g., 10 mg/kg, i.p.) and LPS-induced sepsis models [3]. Note: CDK2 inhibition may concurrently affect cell cycle; include appropriate controls to dissect dual-target effects.

Chemical Probe Studies Requiring Defined Covalent Off-Target Profile

When using NU6300 as a chemical probe for target validation, the kinome-wide selectivity profile (131 kinases screened) and identified irreversible off-targets (Aurora A, Mst2, GCK) should be considered [4]. Include NU2 or NU6310 as negative control compounds lacking covalent warhead functionality to confirm phenotype linkage to covalent target engagement. For CDK2-specific studies, consider using NU6300 alongside reversible inhibitors (e.g., CVT-313) in parallel experiments to distinguish covalent vs. reversible pharmacology.

Structural Biology and X-Ray Crystallography of Covalent Kinase-Inhibitor Complexes

The co-crystal structure of CDK2/cyclin A with NU6300 (PDB: 5CYI, 2.00 Å resolution) provides a validated template for structure-based design of covalent CDK inhibitors [5]. NU6300 can be used as a reference covalent ligand for soaking experiments, co-crystallization trials, or molecular docking studies focusing on vinyl sulfone-mediated Lys89 modification. The compound is suitable for biophysical characterization via SPR, MST, or ESI-MS to confirm covalent adduct formation in novel kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for NU6300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.